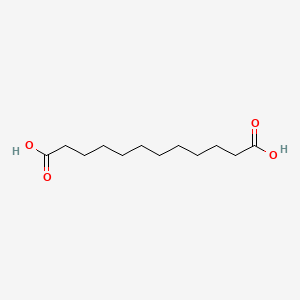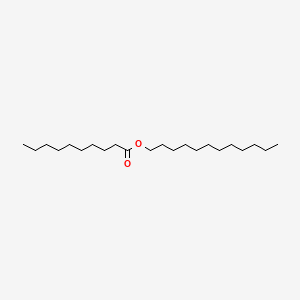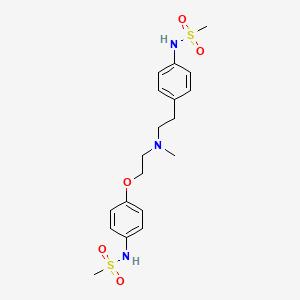
Dptip
Übersicht
Beschreibung
DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . This compound has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C21H18N2O3S . It has a molecular weight of 378.45 .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble up to 100 mM in DMSO . .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Dptip wurde als potenter Inhibitor der neutralen Sphingomyelinase 2 (nSMase2) identifiziert, die eine Schlüsselrolle im Replikationszyklus von Flaviviren spielt . Es hat eine potente antivirale Aktivität gegen West-Nil-Virus (WNV) und Zika-Virus (ZIKV) gezeigt, mit EC50-Werten von 0,26 µM bzw. 1,56 µM .
Allosterische Hemmung
this compound wirkt als allosterischer Inhibitor von nSMase2 . Allosterische Inhibitoren verändern die Aktivität eines Proteins, indem sie an eine andere Stelle als das aktive Zentrum binden. Rechenstudien haben gezeigt, dass this compound den DK-Schalter in nSMase2 blockieren könnte .
Lipidstoffwechsel
nSMase2, das Enzym, das von this compound gehemmt wird, ist am Lipidstoffwechsel beteiligt . Durch die Hemmung von nSMase2 könnte this compound möglicherweise den Lipidstoffwechsel beeinflussen, der für die Virusreplikation entscheidend ist .
Gehirndurchdringung
this compound wurde als ein in das Gehirn eindringender Inhibitor von nSMase2 identifiziert . Das bedeutet, dass es die Blut-Hirn-Schranke überwinden kann, was es möglicherweise nützlich für die Behandlung neurologischer Erkrankungen macht.
Regulation der Astrozyten-Peripherie-Immunkommunikation
Es wurde festgestellt, dass this compound die Astrozyten-Peripherie-Immunkommunikation nach einer Gehirnentzündung reguliert . Durch die Hemmung der Freisetzung von extrazellulären Vesikeln (EVs) aus Astrozyten kann this compound die Zytokin-Hochregulierung in der Leber reduzieren und die Infiltration von Immunzellen in das Gehirn abschwächen .
Potenzielle therapeutische Strategie
Die Unterdrückung der EV-Biosynthese durch nSMase2-Hemmung durch this compound könnte eine neue therapeutische Strategie darstellen . Dies könnte besonders nützlich bei Erkrankungen sein, bei denen eine chronische Entzündung vorliegt, da diese bekanntermaßen nSMase2 hochreguliert .
Wirkmechanismus
Target of Action
DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .
Mode of Action
This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .
Pharmacokinetics
This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .
Result of Action
The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .
Safety and Hazards
DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
Zukünftige Richtungen
DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing this compound for specific therapeutic purposes . For instance, one study mentioned the conjugation of this compound to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVHYPSBANVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351353-48-5 | |
| Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



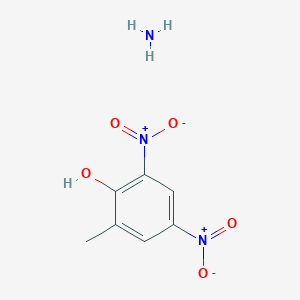
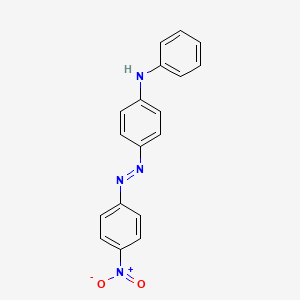

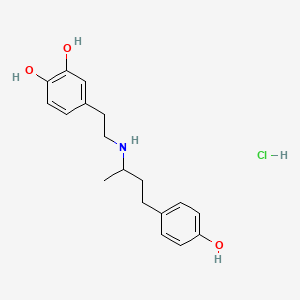
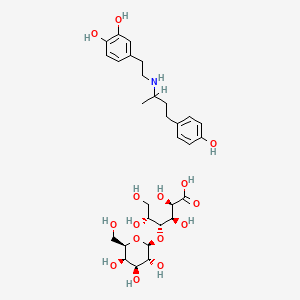
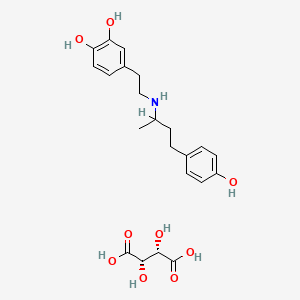

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)

